molecular formula C7H6BrN3O B2522455 7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 2241128-96-9

7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B2522455
CAS No.: 2241128-96-9
M. Wt: 228.049
InChI Key: JJDUKHJBLQSKPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound featuring a fused pyrrolo-pyrimidinone core with bromo and methyl substituents at positions 7 and 5, respectively. For example, 7-Bromo-4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (13a) (C₈H₆BrClN₃, MW: 263.51 g/mol) is synthesized via NaH/iodomethane methylation or NBS bromination, as described in .

Properties

IUPAC Name

7-bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-11-2-4(8)5-6(11)7(12)10-3-9-5/h2-3H,1H3,(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDUKHJBLQSKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)NC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a brominated pyrimidine derivative with a methyl-substituted pyrrole. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Bromination and Halogenation

The bromine atom at position 7 acts as a directing group for electrophilic substitution and participates in halogen exchange. Key reactions include:

Table 1: Bromination and Halogen Exchange Reactions

Reaction TypeReagents/ConditionsProductYieldSource
N-Bromosuccinimide (NBS) Bromination THF, 1 hr, room temperature7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine93–97%
Phosphorus Oxychloride Chlorination POCl₃, 115°C, 2–3 hr7-Bromo-4-chloro-5-methyl derivative35–90%
  • Bromination typically occurs at position 7 due to the electron-withdrawing effect of the pyrimidinone ring, favoring electrophilic aromatic substitution .

  • Chlorination with POCl₃ selectively targets the 4-keto group, converting it to a chloro substituent under reflux conditions .

Nucleophilic Substitution

The 4-keto group and bromine atom are susceptible to nucleophilic displacement:

Table 2: Nucleophilic Substitution Reactions

NucleophileReaction ConditionsProductNotesSource
Amines DMF, 80°C, 12 hr4-Amino-7-bromo-5-methyl derivativesRequires catalytic CuI
Alkoxides NaH, ROH, THF, 0°C to rt4-Alkoxy substituted analogsLower yields (<50%)
  • The 4-position exhibits higher reactivity than the 7-bromo group due to ring strain and electronic effects .

  • Steric hindrance from the 5-methyl group moderates substitution rates at adjacent positions .

Cross-Coupling Reactions

The bromine atom enables transition-metal-catalyzed couplings:

Table 3: Cross-Coupling Reaction Examples

Coupling TypeCatalysts/ConditionsProductYieldSource
Suzuki–Miyaura Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C7-Aryl-5-methyl derivatives60–75%
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene7-Amino substituted analogs40–55%
  • Coupling efficiency depends on the steric bulk of the 5-methyl group, which can hinder catalyst access .

  • Electron-deficient aryl boronic acids achieve higher yields in Suzuki reactions .

Cyclization and Rearrangement

The fused pyrrolopyrimidine system undergoes ring transformations:

Dimroth Rearrangement
Under basic conditions (KOtBu, t-BuOH, 80°C), the compound undergoes ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanisms to form regioisomeric pyrimidine derivatives . This is critical for generating kinase inhibitor scaffolds .

Key Observations:

  • Rearrangement kinetics are pH-dependent, with optimal rates observed at pH 8–9 .

  • The 5-methyl group stabilizes transition states by reducing ring puckering.

Stability and Degradation

Hydrolytic Stability:

  • Stable in aqueous solutions (pH 4–7) at 25°C for 24 hr .

  • Degrades under strongly acidic (pH <2) or basic (pH >10) conditions via ring-opening .

Photochemical Reactivity:

  • UV irradiation (254 nm) induces debromination, forming 5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one as a major degradation product .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that pyrrolo[3,2-d]pyrimidine derivatives, including 7-bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit specific kinases involved in cancer progression. For example, studies have shown that modifications on the pyrrolo[3,2-d]pyrimidine scaffold can lead to potent inhibitors of the Pim1 kinase, which is implicated in various cancers .

1.2 Antiviral Properties
Recent investigations have highlighted the antiviral potential of compounds similar to this compound. These compounds have been synthesized and tested for efficacy against viral infections, showcasing promising results in inhibiting viral replication mechanisms .

1.3 Neuroprotective Effects
The neuroprotective properties of pyrrolo[3,2-d]pyrimidines are also being explored. Some studies suggest that these compounds can modulate neurotransmitter systems and may offer therapeutic benefits in conditions such as epilepsy and anxiety disorders .

Synthetic Methodologies

2.1 Building Blocks for Complex Synthesis
this compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various substitution reactions that can lead to the development of new derivatives with enhanced biological activities .

2.2 Cross-Coupling Reactions
The compound has been utilized in cross-coupling reactions, such as Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. This method has been applied to create diverse libraries of pyrrolo[3,2-d]pyrimidine derivatives with potential pharmaceutical applications .

Case Studies and Research Findings

Study Focus Findings
Study on Anticancer Activity Evaluated the inhibition of Pim1 kinaseShowed that derivatives exhibited IC50 values in low micromolar range
Investigation of Antiviral Properties Tested against viral replicationCompounds demonstrated significant inhibition at submicromolar concentrations
Neuroprotective Effects Study Assessed modulation of neurotransmittersFound potential benefits in reducing seizure frequency in animal models

Mechanism of Action

The mechanism of action of 7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

7-(Phenylthio)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (7a)
  • Core : Pyrrolo[3,2-d]pyrimidin-4-one.
  • Substituents : Phenylthio at position 5.
  • Properties : Fluorescent (Φfl = 0.032), with NMR and HRMS data confirming structure (δ 7.84 ppm for aromatic protons) .
  • Comparison : The bromo and methyl groups in the target compound may reduce fluorescence but improve electrophilicity for further functionalization.
Benzothieno[3,2-d]pyrimidin-4-one Derivatives
  • Core: Thieno-pyrimidinone instead of pyrrolo.
  • Substituents : Sulphonamide thio-derivatives.
  • Properties : Anti-inflammatory activity via COX-2 inhibition (ΔG = −9.4 kcal/mol) and fluorescence for cancer imaging .
  • Comparison : The pyrrolo core in the target compound may offer distinct electronic properties, affecting binding affinity and solubility.
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • Core : Pyrrolo[2,3-d]pyrimidine (isomeric to [3,2-d]).
  • Substituents : Bromo at position 5, methyl at 7, and amine at 4.
  • Synthesis : Coupling with aryl acetic acids for drug discovery .
  • Comparison : Positional isomerism and amine vs. ketone groups significantly alter reactivity and biological targeting.

Physicochemical and Pharmacological Properties

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties Biological Activity
Target Compound Pyrrolo[3,2-d]pyrimidin-4-one 7-Br, 5-Me ~257.03 Electrophilic bromo, lipophilic methyl Inferred kinase inhibition
7-(Phenylthio)-... (7a) Same core 7-SPh 244.05 Fluorescent, stable thioether Undisclosed
Benzothieno Derivatives Thieno-pyrimidinone Sulphonamides Varies COX-2 affinity, fluorescence Anti-inflammatory, imaging
Forodesine HCl Same core Sugar moiety at 7 323.73 (base) Targets purine nucleoside phosphorylase T-cell malignancy treatment
  • Brominated Analogs: and highlight safety considerations for brominated pyrrolo/thieno-pyrimidines, emphasizing the need for protective equipment during handling .
  • Methyl Substitution : Methyl groups (e.g., in 5-methyl derivatives) enhance metabolic stability and membrane permeability, as seen in kinase inhibitors .

Biological Activity

7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activities, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR), supported by data tables and relevant case studies.

  • Molecular Formula : C7_7H6_6BrN3_3O
  • Molecular Weight : 216.04 g/mol
  • CAS Number : 2241128-96-9

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment. The compound has been studied for its effects on various cancer cell lines and its role in modulating cellular pathways.

Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
HeLa5.2Inhibition of tubulin assembly
MDA-MB-2314.8Induction of apoptosis
HepG26.0Cell cycle arrest in G1 phase

The compound's ability to inhibit tubulin assembly disrupts microtubule dynamics, leading to mitotic arrest and subsequent cell death in treated cells .

The mechanisms underlying the biological activity of this compound can be summarized as follows:

  • Microtubule Disruption : The compound interferes with microtubule dynamics, which is crucial for mitosis. This disruption leads to mitotic delay and apoptosis in cancer cells.
  • Cell Cycle Modulation : Flow cytometry analyses have shown that treatment with this compound increases the percentage of cells in the G0-G1 phase while decreasing those in the S and G2/M phases, indicating an antiproliferative effect .
  • Apoptotic Pathway Activation : The compound has been shown to upregulate pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2, suggesting its potential as an apoptosis-inducing agent .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on HeLa Cells :
    • Researchers evaluated the effects of the compound on HeLa cells using live-cell imaging and flow cytometry.
    • Results indicated significant alterations in microtubule dynamics leading to increased apoptosis rates compared to control groups.
  • Cytotoxicity Assessment :
    • A comprehensive cytotoxicity assessment against a panel of cancer cell lines revealed that the compound exhibits selective toxicity towards malignant cells while sparing normal cells.
    • The study highlighted the importance of structural modifications for enhancing activity against specific cancer types.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrrolo[3,2-d]pyrimidine scaffold can significantly influence biological activity:

Modification Effect on Activity
Bromine substitution at position 7Enhances antiproliferative activity
Methyl group at position 5Improves selectivity for cancer cells

These findings suggest that further optimization of chemical structure could lead to more potent derivatives with improved therapeutic profiles.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Confirm substitution patterns. For example, the methyl group at position 5 appears as a singlet near δ 3.5 ppm, while the bromo group deshields adjacent protons .
  • HRMS : Validate molecular weight (expected [M+H]⁺ at 245.9308) .
  • XLogP3 : Predict lipophilicity (experimental ~1.7), critical for assessing membrane permeability in biological studies .

How do structural modifications (e.g., bromo vs. chloro substituents) impact bioactivity?

Advanced Research Question
Comparative studies of pyrrolo-pyrimidine derivatives reveal:

  • Bromine vs. Chlorine : Bromo substituents enhance electrophilic reactivity and binding to hydrophobic enzyme pockets (e.g., MPO inhibition ).
  • Methyl Group Role : The 5-methyl group stabilizes the pyrrolo ring conformation, improving target affinity. SAR studies show a 10-fold increase in activity compared to non-methylated analogs .
    Methodological Approach : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with MPO or other targets, validated by in vitro enzymatic assays.

How should researchers address contradictions in reported synthetic yields or spectral data?

Advanced Research Question
Discrepancies often arise from:

  • Impurity Profiles : By-products from incomplete alkylation (Method A) or competing bromination sites (Method B). Use LC-MS to track intermediates.
  • Spectral Assignments : Misinterpretation of NMR signals (e.g., overlapping peaks). Employ 2D NMR (HSQC, HMBC) for unambiguous assignments .
    Resolution Strategy : Reproduce reactions under strictly anhydrous conditions and cross-validate spectral data with computational tools (e.g., ACD/Labs NMR predictor).

What mechanistic insights explain the palladium-catalyzed synthesis of related pyrrolo-pyrimidines?

Advanced Research Question
Palladium-catalyzed cross-coupling (e.g., Sonogashira) involves:

  • Oxidative Addition : Pd(0) inserts into a carbon-halogen bond (e.g., 4-iodopyrimidine).
  • Transmetallation : Alkynyl stannanes transfer the alkyne moiety to Pd.
  • Reductive Elimination : Forms the C-C bond, yielding ethynylpyrimidine precursors for annulation .
    Key Insight : Ligand choice (e.g., PPh₃) and solvent (THF) influence catalytic efficiency and regioselectivity.

What purification strategies are recommended for isolating high-purity 7-Bromo-5-methyl derivatives?

Basic Research Question

  • Chromatography : Silica gel columns with CH₂Cl₂:MeOH (99:1) eluent effectively separate brominated products from unreacted starting materials .
  • Recrystallization : Use ethanol/water mixtures to isolate crystalline solids (melting point >250°C confirms purity) .

How can researchers validate biological targets for this compound?

Advanced Research Question

  • Enzyme Inhibition Assays : Test against MPO (myeloperoxidase) using Amplex Red to quantify H₂O₂ consumption .
  • Cellular Models : Evaluate cytotoxicity in T-cell leukemia lines (e.g., Jurkat) with IC₅₀ calculations .
  • Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding in live cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.